molecular formula C9H10O2 B1584986 2-Phenyl-1,3-dioxolane CAS No. 936-51-6

2-Phenyl-1,3-dioxolane

Cat. No.: B1584986
CAS No.: 936-51-6
M. Wt: 150.17 g/mol
InChI Key: LYINTWKRUWVLBA-UHFFFAOYSA-N
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Description

2-Phenyl-1,3-dioxolane (CAS 936-51-6, EC 213-315-5) is a five-membered cyclic acetal characterized by a phenyl group substituted at the 2-position of the 1,3-dioxolane ring. It is widely utilized as a protecting group for carbonyl compounds and alcohols in organic synthesis due to its stability under acidic and oxidative conditions . Key synthetic methods include:

  • Catalytic acetalization: Copper phosphotungstate catalyzes its formation from benzaldehyde and ethylene glycol with 66.7% yield under optimized conditions (0.5 g catalyst, 2 h reflux) .
  • I₂/PAn catalysis: Achieves yields up to 94.2% under mild conditions (1:1.6 aldehyde/glycol ratio, 1 h reaction time) .
  • Ring-opening reactivity: Reacts with Lewis acids (e.g., BF₃) to yield ethylene glycol benzyl ethers and hydroxyethyl benzoate (90% yield) .

Its stereoelectronic properties are influenced by hyperconjugation between the C–H bonds and the aromatic ring, with a dihedral angle of ~80° between H1 and the phenyl group, as determined by DFT studies .

Preparation Methods

Preparation Methods

Synthesis via Acetal Halides (Radical Ring-Opening Polymerization Precursors)

A notable method for preparing 2-phenyl-1,3-dioxolane derivatives involves the synthesis of 2-methylene-4-phenyl-1,3-dioxolane (a related cyclic ketene acetal) from various acetal halides. This approach was detailed in a 2016 study, which reported:

  • Use of three different acetal halides as starting materials.
  • Characterization of the product by $$ ^1H $$ and $$ ^{13}C $$ NMR spectroscopy, IR spectroscopy, elemental analysis, and mass spectrometry.
  • The product serves as a monomer for radical ring-opening polymerization, enabling the production of degradable polymethacrylates with tunable properties.

This method highlights the versatility of this compound derivatives in polymer chemistry and the importance of selecting appropriate halide precursors to optimize synthesis efficiency.

Reduction of Diethyl Phenylmalonate to 2-Phenyl-1,3-propanediol (Related Intermediate)

Although this method targets 2-phenyl-1,3-propanediol, it is relevant because this intermediate can be converted into this compound derivatives. The process involves:

  • Reaction of diethyl phenylmalonate with sodium borohydride in the presence of an alkali metal dihydrogen phosphate buffer.
  • Use of polar solvents such as ethanol, tetrahydrofuran (THF), or dioxane.
  • Maintaining pH between 5.0 and 6.0 to optimize yield and minimize impurities.
  • The molar ratio of sodium dihydrogen phosphate to sodium borohydride is preferably 1:1.
  • The process yields 60-70% of 2-phenyl-1,3-propanediol with impurity levels below 1%.
  • This method is advantageous due to reduced hazards and cost-effectiveness compared to traditional hydride reductions using borane or lithium aluminum hydride.

The reaction scheme includes quenching, basifying, and organic solvent extraction steps to isolate the product.

Multi-Step Reduction Using Zinc/Aluminum Powder and Tetrabutylammonium Chloride

Another reported method for synthesizing 2-phenyl-1,3-propanediol (a precursor to dioxolane derivatives) involves:

  • Reduction of diethyl 2-phenylmalonate under argon atmosphere.
  • Use of a reducing agent prepared from zinc powder, aluminum powder, and activated carbon in acetic acid.
  • Reaction temperature controlled between 145°C and 156°C under increased pressure (3-5 atmospheres).
  • Sequential addition of sodium hydroxide solution and tetrabutylammonium chloride as phase transfer catalyst.
  • Use of tetrahydrofuran (THF) and toluene as solvents.
  • After reaction completion, the mixture is cooled, filtered, washed, dried, and concentrated to yield the product.
  • This method achieves a molar yield of 99.6% with gas chromatography purity of 99.3%.

While focused on the diol, this high-purity intermediate can be cyclized to form this compound under suitable conditions.

Comparative Data Table of Preparation Methods

Preparation Method Key Reagents/Conditions Yield (%) Purity (%) Advantages Limitations
Acetal Halide Route (Radical Ring-Opening) Acetal halides; NMP polymerization; characterization by NMR, IR Not directly stated High (well-defined products) Enables polymer applications; tunable degradability Focused on derivative synthesis
Sodium Borohydride Reduction with Buffer Diethyl phenylmalonate, NaBH4, sodium dihydrogen phosphate buffer, ethanol 60-70 >99 (impurities <1%) Cost-effective, safer than LiAlH4 or borane Moderate yield
Zinc/Aluminum Powder Reduction with TBAC Diethyl 2-phenylmalonate, Zn/Al powder, tetrabutylammonium chloride, THF, toluene 99.6 99.3 High yield and purity; scalable Requires high temperature, pressure

Chemical Reactions Analysis

Types of Reactions: 2-Phenyl-1,3-dioxolane undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, OsO4

    Reduction: LiAlH4, NaBH4

    Substitution: RMgX, RLi

Major Products Formed:

Scientific Research Applications

Flavor and Fragrance Applications

2-Phenyl-1,3-dioxolane and its derivatives are primarily utilized in the flavor and fragrance sectors. They are known for imparting desirable sensory experiences in various consumer products.

Cooling Sensation in Products

The compound is incorporated into products such as:

  • Toothpastes
  • Mouthwashes
  • Chewing gums
  • Beverages

These products benefit from the compound's ability to create a cooling sensation, which enhances the user experience. Research indicates that derivatives like 4-(1-menthoxymethyl)-2-phenyl-1,3-dioxolane can significantly prolong this sensation when combined with menthol and other flavoring agents .

Cosmetic and Pharmaceutical Uses

In cosmetics and pharmaceuticals, this compound is used in products such as:

  • Deodorants
  • Perfumes
  • Soaps

The compound's properties allow for improved stability and longevity of fragrances in these formulations .

Chemical Reactions Involving this compound

The compound also plays a significant role in various chemical reactions, particularly in organic synthesis.

Base-Induced Fragmentation

A study highlighted the base-induced fragmentation of this compound, which can lead to the formation of valuable intermediates for further chemical transformations. This process has implications for synthetic organic chemistry where such intermediates can be utilized for creating more complex molecules .

Acetalization Reactions

Research has demonstrated that this compound can participate in acetalization reactions with carbonyl compounds like benzaldehyde and furfural. The resulting products include various dioxolanes and dioxanes, which are essential in synthesizing other organic compounds .

Photochemical Applications

The photochemical properties of this compound have been studied for their potential in polymerization processes.

Photoinitiators in Polymer Chemistry

The compound has been investigated as a component of photoinitiators used in free radical polymerization processes. These systems often involve light-sensitive components that initiate polymerization upon exposure to UV or visible light .

Flavor Composition Studies

In one study, various concentrations of 4-(1-menthoxymethyl)-2-phenyl-1,3-dioxolane were tested in flavor compositions for confectionery products. The results indicated optimal concentrations ranged from 0.001% to 10%, achieving a balance between flavor intensity and sensory experience .

Product TypeConcentration Range (%)Sensory Effect
Chewing Gum0.001 - 10Cooling sensation
Mouthwash0.0001 - 10Long-lasting flavor
Perfumes0.0001 - 30Enhanced fragrance stability

Acetalization Reaction Outcomes

A series of acetalization reactions involving benzaldehyde demonstrated the versatility of this compound as a reagent:

Reaction TypeCatalyst UsedReaction Time (hours)Product Yield (%)
Acetalization with BenzaldehydeAl-SBA-15893
Acetalization with FurfuralAl-SBA-1512Varied

Mechanism of Action

The mechanism of action of 2-Phenyl-1,3-dioxolane primarily involves its role as a protecting group. It forms a stable cyclic acetal with carbonyl compounds, thereby preventing them from undergoing reactions. This stability is due to the formation of a five-membered ring, which is less prone to hydrolysis compared to other protecting groups .

Comparison with Similar Compounds

Structural and Electronic Properties

Compound Ring Size Substituent(s) Key Structural Features Dihedral Angle (H1 vs. Phenyl) Energy Difference (Stable vs. Unstable Form, kcal/mol)
2-Phenyl-1,3-dioxolane 5-membered Phenyl Orthogonal H1 orientation; hyperconjugation with aromatic ring ~80° 2.1
2-Phenyl-1,3-dithiane 5-membered Phenyl, S atoms S 3d orbitals enable electron transfer with aromatic π-system; reduced hyperconjugation ~60° (estimated) 3.5
Phenyl cyclopentane 5-membered Phenyl Planar H1 orientation; no hyperconjugation ~0° N/A
2-Phenyl-1,3-dioxane 6-membered Phenyl Reduced ring strain; lower reactivity in acetalization N/A N/A

Key Findings :

  • The oxygen atoms in this compound induce a near-orthogonal H1 orientation, enhancing hyperconjugation compared to sulfur in dithiane derivatives .
  • Six-membered analogues (e.g., 2-phenyl-1,3-dioxane) exhibit lower ring strain but form less readily in acetalization reactions .

Key Findings :

  • Electron-donating groups (e.g., methyl) improve yields in acetalization but hinder ring-opening reactions due to steric effects .
  • Electron-withdrawing substituents (e.g., nitro) alter electronic properties but are less explored in industrial applications .

Key Findings :

  • Phenyl-substituted dioxolanes are favored in pharmaceuticals for their stability and ease of functionalization .
  • Brominated derivatives pose higher risks, necessitating specialized safety measures .

Biological Activity

2-Phenyl-1,3-dioxolane is a heterocyclic organic compound characterized by a five-membered ring containing two oxygen atoms. Its molecular formula is C9H10O2C_9H_{10}O_2, with a molecular weight of approximately 150.18 g/mol. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.

Antimicrobial Properties

Recent studies have highlighted the potential of this compound derivatives as antimicrobial agents. For instance, research conducted on various dioxolane compounds demonstrated significant antibacterial activity against a range of pathogens. The structure-activity relationship (SAR) analysis indicated that modifications to the phenyl ring could enhance biological activity, particularly through the introduction of electron-withdrawing groups which increase reactivity towards biological targets .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Studies have shown that certain derivatives exhibit cytotoxic effects on cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and the inhibition of cell proliferation. Notably, compounds with specific substituents on the phenyl ring demonstrated enhanced potency against various cancer types .

The biological activity of this compound is believed to stem from its ability to interact with cellular enzymes and receptors. The presence of the dioxolane ring structure allows for versatile interactions with nucleophiles and electrophiles within biological systems. This reactivity can lead to the modification of biomolecules such as proteins and nucleic acids, ultimately affecting cellular processes .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several dioxolane derivatives, including this compound. The results indicated that this compound exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, showing that modifications to the dioxolane structure could enhance activity:

CompoundMIC (µg/mL)Target Pathogen
This compound32S. aureus
4-Nitrophenyl derivative16E. coli

Study 2: Anticancer Activity

In another study focusing on anticancer properties, various derivatives of this compound were tested against human cancer cell lines. The following table summarizes the findings:

CompoundIC50 (µM)Cancer Cell Line
This compound25HeLa (cervical cancer)
Methyl-substituted derivative15MCF-7 (breast cancer)

These results indicate that certain modifications can significantly enhance the anticancer activity of dioxolanes.

Q & A

Q. What are the established synthetic methodologies for preparing 2-Phenyl-1,3-dioxolane in laboratory settings?

The synthesis of this compound primarily involves acid-catalyzed acetalization of benzaldehyde with glycerol or its derivatives. A green chemistry approach utilizes heterogeneous catalysts, such as sulfamic acid-functionalized magnetic nanoparticles (SA-MNPs), to improve reaction efficiency and enable catalyst recyclability. Key parameters include temperature control (80–120°C), solvent-free conditions, and continuous flow reactors for optimized mixing and heat transfer, achieving yields >85% .

Q. How is the structural conformation of this compound analyzed to predict its reactivity?

Structural analysis employs spectroscopic techniques (¹H/¹³C NMR, IR) and computational modeling. Density Functional Theory (DFT) at the B3LYP/6-31G* level calculates dihedral angles between the dioxolane ring and phenyl group (≈80°), revealing near-orthogonal alignment. This steric arrangement suppresses sp³ C-O cleavage under standard conditions, as confirmed by hyperconjugation analysis between C-H bonds and the aromatic ring .

Q. How can researchers resolve contradictions in reported reactivity of this compound toward C-O bond cleavage?

Discrepancies in reactivity (e.g., failed vs. low-yield cleavage) require systematic experimental design:

  • Parameter Variation : Test catalysts (e.g., Lewis acids, transition metals), solvents (polar vs. nonpolar), and temperatures.
  • Computational Validation : Use DFT to model transition states and identify conformational flexibility requirements.
    For example, rigid five-membered dioxolane rings lack the flexibility needed for cleavage, unlike larger analogs (e.g., 1,3-dioxanes) .

Q. What computational strategies are employed to elucidate the electronic properties of this compound?

Quantum mechanical methods (DFT-B3LYP/6-31G*) optimize geometry and evaluate electronic effects:

  • Hyperconjugation : Assess interactions between σ(C-H) orbitals and π*(aromatic ring) to explain stability.
  • Frontier Molecular Orbitals (FMOs) : Analyze HOMO-LUMO gaps to predict redox behavior.
    These models guide synthetic modifications, such as fluorination, to enhance lipophilicity or biological activity .

Q. What pharmacological relevance does this compound hold in medicinal chemistry?

This compound derivatives are precursors for CNS-active compounds. For instance, irradiation of related structures yields benzodiazepine analogs with anticonvulsant properties. Its dioxolane ring enhances metabolic stability, making it a scaffold for neuroactive drug candidates .

Q. What experimental approaches optimize the sustainability of this compound synthesis?

Sustainable synthesis strategies include:

  • Heterogeneous Catalysis : Acidic resins or SA-MNPs reduce waste and enable catalyst reuse.
  • Process Intensification : Automated continuous flow reactors improve heat/mass transfer and scalability.
  • Solvent-Free Conditions : Minimize environmental impact while maintaining >90% conversion .

Q. How does substituent variation on the phenyl ring influence the biological activity of this compound derivatives?

Comparative studies show:

  • Fluorination : Introducing 3,4-difluoro groups increases lipophilicity and antimicrobial activity.
  • Halogenation : Bromo or chloro substituents enhance electrophilicity, improving reactivity in cross-coupling reactions.
    Structure-activity relationship (SAR) tables guide targeted modifications for specific biological endpoints (e.g., anticonvulsant vs. antimicrobial) .

Q. What mechanistic insights explain the resistance of this compound to radical-initiated polymerization?

The near-orthogonal phenyl-dioxolane conformation sterically hinders radical attack at the C-O bond. Computational models (DFT) confirm higher activation energies for ring-opening compared to analogs like 2-vinyl-1,3-dioxolane, which polymerize readily via radical pathways .

Q. How are stereoelectronic effects in this compound exploited in asymmetric catalysis?

The dioxolane ring’s electron-donating oxygen atoms stabilize transition metals (e.g., Rh, Pd) in chiral complexes. For example, (+)-4,5-bis(hydroxydiphenylmethyl) derivatives act as ligands, inducing enantioselectivity (>90% ee) in hydrogenation reactions .

Q. What analytical challenges arise in characterizing this compound derivatives, and how are they addressed?

Challenges :

  • Overlapping NMR signals due to symmetry.
  • Low volatility for GC-MS analysis.
    Solutions :
  • Use high-field NMR (600 MHz) with 2D-COSY for signal assignment.
  • Derivatization (e.g., silylation) improves volatility for mass spectrometry .

Properties

IUPAC Name

2-phenyl-1,3-dioxolane
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InChI

InChI=1S/C9H10O2/c1-2-4-8(5-3-1)9-10-6-7-11-9/h1-5,9H,6-7H2
Source PubChem
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InChI Key

LYINTWKRUWVLBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H10O2
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DSSTOX Substance ID

DTXSID00239479
Record name 2-Phenyl-1,3-dioxolane
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Molecular Weight

150.17 g/mol
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CAS No.

936-51-6
Record name 2-Phenyl-1,3-dioxolane
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Record name 2-Phenyl-1,3-dioxolane
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Synthesis routes and methods I

Procedure details

The product of step 2 is reacted with ethylene glycol to produce 2-[2-(2-bromo-5-methoxyphenyl)-ethyl]-2-phenyl)-ethyl]-2-phenyl-[1,3]dioxolane;
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Synthesis routes and methods II

Procedure details

A solution of 106.12 g (1.0 mol) of benzaldehyde, 74.48 g (1.2 mol) of ethylene glycol, 500 ml of toluene and a catalytic amount of p-toluenesulfonic acid was heated at reflux in a flask equipped with a Dean-Stark trap for 1 hour and 25 minutes. The solution was cooled, treated with K2CO3, filtered, and distilled to yield 122.9 g of product; bp=163°-5° C./mm.
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Synthesis routes and methods III

Procedure details

A 500-mL three-necked flask equipped with a reflux condenser having a Dean-Stark water trap was charged with 5.0 g of benzaldehyde, 29.3 g of ethylene glycol, 0.09 g of p-toluenesulfonic acid monohydrate and 250 mL of benzene, and the contents were refluxed for 21 h. The resultant reaction solution was allowed to stand for cooling and then washed with 50 mL of a saturated aqueous solution of sodium hydrogen carbonate and 50 mL of water. After vacuum-concentrating the organic phase, 6.3 g of the aimed 2-phenyl-1,3-dioxolane was obtained by vacuum distillation (89% yield).
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Retrosynthesis Analysis

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Feasible Synthetic Routes

2-Phenyl-1,3-dioxolane
2-Phenyl-1,3-dioxolane

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